Terbutaline-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

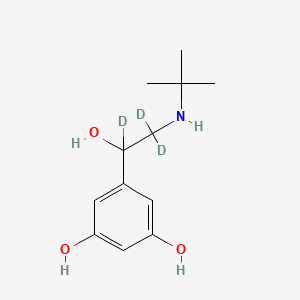

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19NO3 |

|---|---|

Molecular Weight |

228.30 g/mol |

IUPAC Name |

5-[2-(tert-butylamino)-1,2,2-trideuterio-1-hydroxyethyl]benzene-1,3-diol |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11,13-16H,7H2,1-3H3/i7D2,11D |

InChI Key |

XWTYSIMOBUGWOL-XGWWUZNLSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C1=CC(=CC(=C1)O)O)O)NC(C)(C)C |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Terbutaline-d3: A Technical Guide to the Certificate of Analysis and Purity Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity standards for Terbutaline-d3, a critical reagent used as an internal standard in pharmacokinetic and metabolic studies. This document outlines the typical analytical tests performed, the expected specifications, and detailed experimental methodologies to ensure the identity, purity, and quality of this compound for research and drug development applications.

Introduction to this compound

This compound is the deuterium-labeled version of Terbutaline, a beta-2 adrenergic receptor agonist used as a bronchodilator. The incorporation of three deuterium atoms provides a distinct mass difference, making it an ideal internal standard for the quantification of Terbutaline in biological matrices using mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The accuracy and reliability of such quantitative analyses are directly dependent on the purity and characterization of the deuterated internal standard.

Representative Certificate of Analysis

A Certificate of Analysis for this compound provides a summary of the quality control testing performed on a specific batch of the material. Below is a representative CoA, summarizing the typical tests, specifications, and results.

Table 1: Physicochemical Properties of this compound

| Parameter | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Molecular Formula | C₁₂H₁₆D₃NO₃ | C₁₂H₁₆D₃NO₃ |

| Molecular Weight | 228.31 g/mol | 228.31 g/mol |

| Solubility | Soluble in Methanol | Conforms |

Table 2: Purity and Identity of this compound

| Test | Method | Specification | Result |

| Chemical Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Purity (LC-MS) | LC-MS | ≥ 99 atom % D | 99.6 atom % D |

| Identity (¹H NMR) | ¹H NMR | Conforms to structure | Conforms |

| Identity (Mass Spec) | ESI-MS | Conforms to m/z | Conforms |

| Residual Solvents | GC-FID | As per USP <467> | Conforms |

| Water Content (Karl Fischer) | Karl Fischer Titration | ≤ 1.0% | 0.2% |

Table 3: Impurity Profile of this compound

| Impurity | Specification | Result |

| Unlabeled Terbutaline (d0) | ≤ 0.5% | 0.1% |

| Individual Unspecified Impurity | ≤ 0.2% | < 0.1% |

| Total Impurities | ≤ 1.0% | 0.5% |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound by separating it from any non-isotopically labeled impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 276 nm.

-

Injection Volume: 10 µL.

-

Quantification: The percentage purity is calculated based on the area of the main peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

This method is employed to confirm the identity and determine the isotopic enrichment of this compound.

-

Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

-

LC Conditions: Similar to the HPLC method for chemical purity.

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 100 to 400.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

-

Data Analysis: The isotopic distribution is analyzed to determine the percentage of the d3-labeled compound relative to the unlabeled (d0) and partially labeled species.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated Methanol (CD₃OD).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired.

-

Analysis: The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected spectrum for Terbutaline to confirm the structural integrity. The absence of a proton signal at the site of deuteration confirms the labeling.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships involved in the analysis of this compound.

Caption: General workflow for the analysis of this compound.

Caption: Detailed workflow for HPLC purity determination.

Conclusion

The quality and purity of this compound are paramount for its use as an internal standard in quantitative bioanalysis. A thorough understanding of the Certificate of Analysis and the underlying analytical methodologies is essential for researchers and drug development professionals to ensure the generation of accurate and reproducible data. The data presented in the CoA, supported by detailed and validated experimental protocols, provides the necessary assurance of the identity, purity, and suitability of this compound for its intended application.

Terbutaline-d3 Powder: A Technical Guide to its Physical Characteristics and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Terbutaline-d3 powder. This compound is the deuterated analog of Terbutaline, a selective β2-adrenergic receptor agonist used primarily as a bronchodilator. In research and development, this compound serves as a valuable internal standard for the quantitative analysis of Terbutaline in biological matrices and pharmaceutical formulations by mass spectrometry. Understanding its physical characteristics and stability profile is crucial for its accurate handling, storage, and application in experimental settings.

Physicochemical Properties

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source/Comment |

| Chemical Formula | C₁₂H₁₆D₃NO₃ | [1] |

| Molecular Weight | 228.3 g/mol | [1] |

| IUPAC Name | 5-(2-(tert-butylamino)-1-hydroxyethyl-1,2,2-d3)benzene-1,3-diol | [1] |

| Synonyms | 5-[2-(tert-butylamino)-1-hydroxy(D3)ethyl]benzene-1,3-diol | [1] |

| Appearance | Solid powder | Based on data for unlabeled Terbutaline.[2] |

| Melting Point | Data not available for this compound. Unlabeled Terbutaline has reported melting points of 119-122 °C and 247 °C, suggesting potential polymorphism or differences in salt forms.[2] | |

| pKa | 8.65 (Basic) | Data for unlabeled Terbutaline.[2] Deuterium substitution is not expected to significantly alter the pKa. |

| LogP | 0.9 | Data for unlabeled Terbutaline.[2] Deuterium substitution is not expected to significantly alter the LogP. |

| Purity | Typically ≥90% by HPLC | [1] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source/Comment |

| Water | Soluble (1 g / 1.5 mL for unlabeled Terbutaline) | [2] Quantitative data for this compound is not available. |

| Methanol | Soluble | The sulfate salt of unlabeled Terbutaline is crystallized from methanol, indicating good solubility.[3] |

| Ethanol | Data not available | |

| DMSO | Data not available |

Stability and Storage

The stability of this compound is a critical factor for its use as an internal standard. While specific long-term stability studies on the deuterated compound are not publicly available, the degradation pathways of the parent compound, Terbutaline, have been investigated and are expected to be similar for this compound.

Recommended Storage:

There is conflicting information regarding the optimal storage temperature for this compound, with recommendations ranging from -20°C to room temperature.[1][4][5] For long-term storage, it is advisable to store the powder at 2-8°C in a well-sealed container, protected from light and moisture.[1] For shorter periods, storage at room temperature may be acceptable.

Hygroscopicity:

The sulfate salt of unlabeled Terbutaline is known to be hygroscopic.[3] It is therefore recommended to handle this compound powder in a controlled humidity environment to prevent moisture absorption, which could affect its mass and stability.

Degradation Pathways:

Forced degradation studies on unlabeled Terbutaline have identified several key degradation pathways:

-

Hydrolytic Degradation: Terbutaline is susceptible to degradation in both acidic and basic conditions.

-

Oxidative Degradation: The molecule can be degraded by oxidizing agents.

-

Photolytic Degradation: Exposure to light, particularly UV radiation, can lead to the formation of degradation products. The primary mechanism of photodegradation in natural waters is proposed to be the reaction of the phenolic part of the molecule with singlet oxygen.[2]

A potential degradation pathway for Terbutaline involves the oxidation of the secondary alcohol to a ketone and the cleavage of the side chain.

Caption: Potential Stress-Induced Degradation Pathways of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the physical characteristics and stability of this compound powder.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This method determines the melting point and thermal behavior of the powder.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter (DSC).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a standard aluminum DSC pan. Crimp the pan to seal it.

-

Reference: Use an empty, sealed aluminum pan as a reference.

-

DSC Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.

-

Maintain a constant nitrogen purge of 50 mL/min.

-

-

Data Analysis: Determine the onset and peak temperatures of any endothermic or exothermic events from the resulting thermogram. The melting point is typically reported as the peak temperature of the melting endotherm.

References

- 1. veeprho.com [veeprho.com]

- 2. Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. resolvemass.ca [resolvemass.ca]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Research-Grade Terbutaline-d3: Commercial Availability, Suppliers, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, key suppliers, and analytical applications of research-grade Terbutaline-d3. This deuterated analog of Terbutaline is an essential tool for a wide range of research applications, particularly in pharmacokinetic and bioequivalence studies where it serves as a highly effective internal standard for mass spectrometry-based quantification.

Commercial Availability and Key Suppliers

Research-grade this compound is available from several reputable suppliers of stable isotope-labeled compounds. While specific product details can vary, the following tables summarize the available quantitative information for key suppliers. Researchers are advised to request certificates of analysis (CoA) for lot-specific data.

Table 1: General Specifications of Commercial this compound

| Parameter | Description |

| Chemical Name | 5-(2-(tert-butylamino)-1-hydroxyethyl-1,2,2-d3)benzene-1,3-diol |

| Molecular Formula | C₁₂H₁₆D₃NO₃ |

| Molecular Weight | Approximately 228.30 g/mol |

| Synonyms | Terbutaline D3 (Hydroxyethyl D3) |

| Typical Appearance | Solid |

| Storage | Recommended storage at 2-8°C |

Table 2: Supplier-Specific Quantitative Data for this compound

| Supplier | Catalog Number | Purity Specification | Isotopic Enrichment | Additional Information |

| Simson Pharma | T310007 | CoA available upon request | Not specified | Custom synthesis available.[1][2][3] |

| LGC Standards | CDN-D-7115 | ≥98% Chemical Purity | 92 atom % D | - |

| Toronto Research Chemicals (TRC) | T109751 | >95% (HPLC)[4] | Not specified | Distributed through various vendors like Fisher Scientific.[5] |

| Clearsynth | CS-O-06997 | ≥90% by HPLC | Not specified | Intended for use as an internal standard in GC- or LC-MS. |

| Isotope Science / Alfa Chemistry | ACMA00065140 | Not specified | 92% ²H | Stable if stored under recommended conditions. |

Note: This information is based on publicly available data and may not be exhaustive. Researchers should always consult the supplier's documentation for the most accurate and up-to-date specifications.

Terbutaline Signaling Pathway

Terbutaline is a selective beta-2 adrenergic receptor agonist. Its mechanism of action involves the activation of the beta-2 adrenergic receptor, a G protein-coupled receptor, which triggers a downstream signaling cascade. The following diagram illustrates this pathway.

Caption: Terbutaline signal transduction pathway.

Experimental Protocols

This compound is primarily used as an internal standard in the quantitative analysis of terbutaline in biological matrices, such as plasma and urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized experimental protocol synthesized from various validated methods found in the scientific literature.

Objective:

To quantify the concentration of terbutaline in human plasma using this compound as an internal standard by LC-MS/MS.

Materials and Reagents:

-

Terbutaline reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or ammonium acetate)

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate)

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

Procedure:

1. Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of terbutaline and this compound in methanol (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions of terbutaline by serial dilution of the stock solution.

-

Prepare a working solution of this compound (internal standard) at a fixed concentration (e.g., 100 ng/mL).

-

Spike blank human plasma with the terbutaline working standards to create calibration standards (e.g., 0.1 to 100 ng/mL).

-

Spike blank human plasma with terbutaline to prepare QC samples at low, medium, and high concentrations.

2. Sample Preparation (Solid-Phase Extraction - SPE):

-

To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

-

Precondition the SPE cartridge with methanol followed by deionized water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elute the analyte and internal standard with a high-organic solvent mixture (e.g., methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Caption: Solid-Phase Extraction (SPE) workflow.

3. LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Gradient: A suitable gradient to achieve separation of terbutaline from matrix components.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Terbutaline: e.g., m/z 226.1 -> 152.1

-

This compound: e.g., m/z 229.1 -> 155.1

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

4. Data Analysis:

-

Integrate the peak areas for both terbutaline and this compound.

-

Calculate the peak area ratio (Terbutaline / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of terbutaline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Bioanalytical data analysis workflow.

Conclusion

Research-grade this compound is a critical reagent for the accurate quantification of terbutaline in biological samples. Several commercial suppliers offer this product with varying specifications. The provided experimental protocol, based on established LC-MS/MS methodologies, offers a robust framework for researchers to develop and validate their own bioanalytical assays. The use of a stable isotope-labeled internal standard like this compound is paramount for ensuring the accuracy and reliability of pharmacokinetic and other quantitative studies.

References

- 1. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 2. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 3. Terbutaline | Simson Pharma Limited [simsonpharma.com]

- 4. Terbutaline | TRC-T109763-100MG | LGC Standards [lgcstandards.com]

- 5. Toronto Research Chemicals 10MG this compound (1-hydroxyethyl-1.. 2 2-d3), | Fisher Scientific [fishersci.fi]

In-Depth Technical Guide to Terbutaline-d3: Properties, Analysis, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Terbutaline-d3, a deuterated analog of the bronchodilator Terbutaline. It covers its chemical identity, its use as an internal standard in bioanalytical methods, and the pharmacological context of its parent compound, Terbutaline. This document is intended to be a valuable resource for professionals in drug development and research, offering detailed information on its properties, analytical methodologies, and biological significance.

Core Chemical and Physical Data

This compound is a stable, isotopically labeled form of Terbutaline, primarily utilized as an internal standard in quantitative analyses. While a specific CAS number is not consistently assigned, it is often referenced in relation to its unlabeled counterpart.

| Property | This compound | Terbutaline |

| Chemical Name | 5-(2-(tert-butylamino)-1-hydroxyethyl-1,2,2-d3)benzene-1,3-diol | 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol |

| CAS Number | Not consistently available (NA) | 23031-25-6[1][2] |

| Molecular Formula | C₁₂H₁₆D₃NO₃ | C₁₂H₁₉NO₃[1] |

| Molecular Weight | 228.30 g/mol | 225.28 g/mol [1] |

Chemical Synonyms:

-

5-(2-(tert-butylamino)-1-hydroxyethyl-1,2,2-d3)benzene-1,3-diol

-

α-[(tert-butylamino)methyl]-3,5-dihydroxybenzyl-d3 alcohol

-

1-(3,5-dihydroxyphenyl)-2-(tert-butylamino)ethanol-d3

Pharmacokinetics of Terbutaline

The pharmacokinetic properties of the parent compound, Terbutaline, are crucial for understanding its clinical effects and for the design of bioanalytical studies where this compound is used.

| Parameter | Value |

| Bioavailability (Oral) | 14-15% |

| Time to Peak Plasma Concentration (Tmax) (Oral) | 2-3 hours |

| Peak Plasma Concentration (Cmax) (5 mg oral dose) | 8.5 ng/mL |

| Volume of Distribution | 1.6 L/kg |

| Protein Binding | 25% |

| Metabolism | Primarily via sulfation and glucuronidation |

| Elimination Half-life | 11-16 hours |

| Excretion | Primarily in urine (approximately 60% as unchanged drug after parenteral administration) |

Signaling Pathway of Terbutaline

Terbutaline exerts its therapeutic effects as a selective beta-2 adrenergic receptor agonist. Its mechanism of action involves the activation of a G-protein coupled receptor signaling cascade, leading to smooth muscle relaxation.

Caption: Signaling pathway of Terbutaline.

Experimental Protocols: Bioanalytical Method for Terbutaline in Human Plasma

The following is a detailed methodology for the quantification of Terbutaline in human plasma using a deuterated internal standard, such as this compound, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a composite of established methods and serves as a representative example.

1. Materials and Reagents:

-

Terbutaline reference standard

-

This compound (internal standard, IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free, with anticoagulant)

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Terbutaline and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Terbutaline stock solution with 50% methanol to prepare working standard solutions at various concentrations for calibration curve and quality control samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with 50% methanol to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

| Parameter | Condition |

| Column | C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Terbutaline: m/z 226.1 → 152.1; this compound: m/z 229.1 → 155.1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

5. Method Validation:

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical study involving the quantification of Terbutaline using this compound.

Caption: Bioanalytical workflow for Terbutaline.

References

Terbutaline-d3: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and storage guidelines for Terbutaline-d3. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this isotopically labeled compound. The following sections detail the material's hazards, proper handling procedures, storage requirements, and emergency protocols.

Hazard Identification and Classification

This compound, as a deuterated analog of Terbutaline, is expected to have a similar toxicological profile to its parent compound. Terbutaline sulfate is classified with the following hazards:

-

Health Hazards:

-

Harmful if swallowed or inhaled.[1]

-

May cause damage to organs (Heart) through prolonged or repeated exposure if swallowed.[1][2]

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]

-

May cause an allergic skin reaction.[4]

-

Causes damage to the cardiovascular system in cases of single exposure.[3]

-

GHS Hazard Statements: H302 + H332, H361, H370, H373[1][2][3]

Signal Word: DANGER[4]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Terbutaline Sulfate. The properties of this compound are expected to be comparable.

| Property | Data |

| Appearance | White to off-white or grayish-white crystalline powder.[5] |

| Odor | Odorless to very faint vinegar-like odor.[5] |

| Molecular Formula | (C₁₂H₁₉NO₃)₂·H₂SO₄ (for Terbutaline Sulfate)[5] |

| Molecular Weight | 548.65 g/mol (for Terbutaline Sulfate)[5] |

| Stability | Stable under recommended storage conditions.[5] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure and ensuring safety.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Provide sufficient air exchange and/or exhaust in work rooms.[5]

-

Use process enclosures or local exhaust ventilation to control airborne levels.[5]

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[4] |

| Skin Protection | Wear protective gloves and clothing to prevent skin contact.[4] |

| Respiratory Protection | If dust is generated, a NIOSH-approved respirator with a dust filter is required.[3][5] Use a dust respirator when exposure is apparent and engineering controls are not feasible.[5] |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust.[1]

-

Do not eat, drink, or smoke when using this product.[3][4][5]

-

Contaminated work clothing should not be allowed out of the workplace.[4]

Storage and Stability

Proper storage is essential to maintain the integrity and stability of this compound.

| Storage Condition | Recommendation |

| Temperature | Store at room temperature (20°C to 25°C or 68°F to 77°F).[1][6][7] Some sources recommend storage below 25°C or 30°C for certain formulations. |

| Light | Protect from light.[1][5][6] Store in light-resistant containers.[5] |

| Container | Keep container tightly closed in a dry and well-ventilated place.[1][3][5] |

| Incompatibilities | Avoid oxidizing agents.[5] |

Studies on Terbutaline sulfate have shown that it is stable for extended periods when protected from light, both at room temperature and under refrigeration.[8][9] However, significant degradation and discoloration can occur with exposure to light.[9]

First Aid and Emergency Procedures

In the event of exposure or an emergency, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15-20 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 to 20 minutes, ensuring adequate flushing by separating the eyelids with fingers. Get immediate medical attention.[1][4] |

| Ingestion | Wash out the mouth with water and give 200-300ml of water to drink. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][4] Never give anything by mouth to an unconscious person.[4] |

Accidental Release and Disposal

Accidental Release Measures

-

Ensure adequate ventilation and wear appropriate personal protective equipment.[5]

-

Avoid dispersal of dust in the air.[1]

-

Moisten spillages with water to prevent dust formation.[1]

-

Collect the spilled material and transfer it to a suitable container for disposal.[1]

-

Wash the spillage area with water.[1]

-

Prevent entry into drains, sewers, or watercourses.[1]

Disposal Considerations

-

Disposal should be in accordance with local, state, and federal regulations.[1][4]

-

Dispose of contents and container to an approved waste disposal plant.[3]

-

Do not pour waste down drains, sewers, or watercourses.[1]

Toxicological Information

The toxicological data for Terbutaline sulfate is provided as a reference for this compound.

| Toxicity Metric | Value | Species |

| LD50 Oral | 1800 mg/kg | Rat |

| LD50 Oral | 130 mg/kg | Mouse |

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not publicly available, a general workflow for its safe handling in a laboratory setting can be conceptualized. The following diagram illustrates a logical sequence of operations from receiving the compound to its final disposal.

Caption: A flowchart illustrating the safe handling workflow for this compound.

References

- 1. astrazeneca.com.au [astrazeneca.com.au]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. editor.fresenius-kabi.us [editor.fresenius-kabi.us]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Terbutaline: Package Insert / Prescribing Information [drugs.com]

- 7. Terbutaline: MedlinePlus Drug Information [medlineplus.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. Stability of terbutaline sulfate repackaged in disposable plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Deuterium Labeling in Revolutionizing Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates represents a paradigm shift in modern medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the principles and applications of deuterium labeling in pharmacokinetic (PK) studies. By leveraging the deuterium kinetic isotope effect (DKIE), researchers can finely modulate the metabolic fate of drug molecules, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater efficacy. This document delves into the core concepts underpinning this technology, offers detailed experimental protocols for the synthesis, in vitro metabolic assessment, and bioanalysis of deuterated compounds, and presents a comparative analysis of pharmacokinetic data for key deuterated drugs versus their non-deuterated counterparts. Furthermore, this guide utilizes visualizations to illustrate key metabolic pathways and experimental workflows, providing a practical resource for scientists engaged in drug discovery and development.

Core Concepts: The Deuterium Kinetic Isotope Effect (DKIE)

The fundamental principle behind the utility of deuterium labeling in pharmacokinetics is the Deuterium Kinetic Isotope Effect (DKIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the difference in their zero-point vibrational energies.[1][2] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1][2]

In the context of drug metabolism, many enzymatic reactions, particularly those mediated by Cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds as a rate-determining step.[3] By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolic degradation at that site can be significantly reduced.[2][3] This phenomenon can lead to several desirable pharmacokinetic outcomes:

-

Prolonged Half-life (t½): Slower metabolism results in the drug remaining in the systemic circulation for a longer period.[1]

-

Increased Exposure (AUC): A longer half-life and reduced clearance contribute to a greater overall exposure of the body to the drug.[4]

-

Reduced Peak Plasma Concentration (Cmax) Fluctuations: Slower metabolism can lead to more stable plasma concentrations, potentially reducing peak-related side effects.

-

Altered Metabolite Profile: Deuteration can shift metabolism away from the formation of toxic or inactive metabolites towards more favorable pathways.[3]

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration of the drug, improving patient compliance.[5]

It is crucial to note that the magnitude of the DKIE is highly dependent on the specific reaction and the position of deuteration. A significant effect is typically observed only when the C-H bond cleavage is the rate-limiting step of the metabolic pathway.[6]

Experimental Protocols

Synthesis of Deuterated Compounds: General Strategies

The synthesis of deuterated drug candidates is a critical first step. Several general strategies are employed for the selective incorporation of deuterium into organic molecules.

General Methods for Deuterium Incorporation:

-

Reductive Deuteration: This method involves the reduction of functional groups like ketones, aldehydes, or alkenes using deuterium-donating reagents such as sodium borodeuteride (NaBD₄), lithium aluminum deuteride (LiAlD₄), or deuterium gas (D₂) in the presence of a catalyst (e.g., Palladium on carbon).[7]

-

Deuterium Gas Exchange: Catalytic hydrogen-deuterium exchange reactions can be performed using deuterium gas and a heterogeneous catalyst like Pd/C. This method is often used for deuterating benzylic positions.

-

Deuterated Solvents and Reagents: Utilizing deuterated solvents (e.g., D₂O, CDCl₃) or reagents (e.g., deuterated acids or bases) can facilitate deuterium exchange at labile proton positions.[7]

-

Stepwise Synthesis: In many cases, a multi-step synthesis starting from commercially available deuterated building blocks is the most reliable way to achieve site-specific deuteration with high isotopic purity.[7]

A detailed example of a synthetic protocol for d6-Tetrabenazine is outlined in various patents and publications.[8][9] The general workflow often involves the preparation of a deuterated intermediate, which is then carried through the remaining synthetic steps to yield the final deuterated active pharmaceutical ingredient (API).

In Vitro Metabolic Stability Assay

Assessing the metabolic stability of a deuterated compound compared to its non-deuterated analog is a key in vitro experiment to predict its in vivo pharmacokinetic behavior. Liver microsomes, which contain a high concentration of CYP450 enzymes, are commonly used for this purpose.[10][11][12]

Step-by-Step Protocol for Metabolic Stability Assay in Human Liver Microsomes (HLM):

-

Preparation of Reagents:

-

Test Compounds: Prepare stock solutions of the deuterated and non-deuterated compounds in a suitable organic solvent (e.g., DMSO, acetonitrile) at a concentration of 10 mM.

-

Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a sustained supply of the necessary cofactor for CYP450 activity.

-

Internal Standard (IS): Prepare a solution of a suitable internal standard (a structurally similar but chromatographically distinct compound) in an organic solvent for quenching the reaction and for normalization during LC-MS/MS analysis.

-

-

Incubation:

-

Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.

-

In a 96-well plate, add the test compound (final concentration typically 1 µM) to the HLM suspension.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Time-Point Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard to the respective wells.

-

The organic solvent precipitates the proteins, effectively halting enzymatic activity.

-

-

Sample Processing:

-

Centrifuge the 96-well plate to pellet the precipitated proteins.

-

Transfer the supernatant, which contains the remaining parent compound and any formed metabolites, to a new plate for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

-

Visualization of the In Vitro Metabolic Stability Workflow:

Caption: Workflow for the in vitro metabolic stability assay.

Bioanalysis of Deuterated Compounds using LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices like plasma due to its high sensitivity and selectivity.[13][14]

Detailed Protocol for LC-MS/MS Analysis of a Deuterated Drug in Plasma:

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma sample, add 150 µL of cold acetonitrile containing the deuterated internal standard (e.g., a stable isotope-labeled version of the analyte with a different number of deuterium atoms).

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions (Example):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions to re-equilibrate the column.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions (Example):

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. For example:

-

Analyte (Deuterated): m/z [M+D]+ -> m/z [Fragment]+

-

Internal Standard (Differently Deuterated): m/z [M'+D]+ -> m/z [Fragment']+.

-

-

Optimization: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte to maximize signal intensity.

-

-

Data Acquisition and Analysis:

-

Acquire data using the instrument's software.

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for a series of calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualization of the LC-MS/MS Bioanalysis Workflow:

Caption: Workflow for LC-MS/MS bioanalysis of a deuterated drug.

Data Presentation: Comparative Pharmacokinetics

The impact of deuterium labeling on pharmacokinetic parameters is best illustrated through direct comparison with the non-deuterated parent drug. The following tables summarize key pharmacokinetic data from clinical studies of approved deuterated drugs.

Deutetrabenazine vs. Tetrabenazine

Deutetrabenazine (Austedo®) is a deuterated analog of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat chorea associated with Huntington's disease.[10][11][15] Deuteration of the two methoxy groups in tetrabenazine significantly alters its metabolism.

Table 1: Single-Dose Pharmacokinetic Parameters of the Active Metabolites of Deutetrabenazine (15 mg) and Tetrabenazine (25 mg) in Healthy Volunteers [15]

| Parameter | α-HTBZ (Deutetrabenazine) | β-HTBZ (Deutetrabenazine) | Total (α+β)-HTBZ (Deutetrabenazine) | α-HTBZ (Tetrabenazine) | β-HTBZ (Tetrabenazine) | Total (α+β)-HTBZ (Tetrabenazine) |

| Cmax (ng/mL) | 2.7 ± 0.9 | 20.3 ± 5.6 | 23.0 ± 6.2 | 3.9 ± 1.6 | 27.6 ± 9.8 | 31.5 ± 11.2 |

| AUCinf (ng·h/mL) | 48.9 ± 15.3 | 371 ± 103 | 420 ± 118 | 29.5 ± 10.1 | 196 ± 60 | 225 ± 69 |

| t½ (h) | 9.9 ± 2.6 | 10.4 ± 2.5 | 10.4 ± 2.5 | 4.8 ± 1.2 | 5.5 ± 1.1 | 5.5 ± 1.1 |

Data are presented as mean ± standard deviation. HTBZ: Dihydrotetrabenazine

Table 2: Steady-State Pharmacokinetic Parameters of Total (α+β)-HTBZ for Deutetrabenazine and Tetrabenazine [11]

| Drug | Dose | Cmax,ss (ng/mL) | Cmin,ss (ng/mL) | AUCτ,ss (ng·h/mL) |

| Deutetrabenazine | 7.5 mg BID | 32.5 ± 10.1 | 18.2 ± 6.1 | 309 ± 93 |

| Tetrabenazine | 25 mg QD | 170 ± 78 | 1.8 ± 1.5 | 643 ± 276 |

Data are presented as mean ± standard deviation. BID: twice daily; QD: once daily; ss: steady-state; τ: dosing interval

Deucravacitinib

Deucravacitinib (Sotyktu™) is a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor approved for the treatment of moderate-to-severe plaque psoriasis.[7][12][16] Deuteration was employed to improve its metabolic stability.

Table 3: Pharmacokinetic Parameters of Deucravacitinib in Healthy Chinese Subjects After Single and Multiple Doses [12]

| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) |

| 6 mg Single Dose | 45.3 ± 10.1 | 473 ± 112 (AUC₀-∞) | 10.1 ± 1.8 |

| 12 mg Single Dose | 92.4 ± 20.7 | 993 ± 224 (AUC₀-∞) | 10.4 ± 1.7 |

| 6 mg Once Daily (Steady State) | 55.0 ± 12.9 | 622 ± 151 (AUCτ) | - |

| 12 mg Once Daily (Steady State) | 114 ± 27 | 1310 ± 311 (AUCτ) | - |

Data are presented as mean ± standard deviation. AUC₀-∞: Area under the curve from time zero to infinity; AUCτ: Area under the curve over a dosing interval at steady state.

Visualization of Key Concepts

The Deuterium Kinetic Isotope Effect

The following diagram illustrates the energetic difference between C-H and C-D bond cleavage, which is the basis of the DKIE.

Caption: Energy profile illustrating the Deuterium Kinetic Isotope Effect.

Metabolic Pathway of Tetrabenazine

This diagram shows the primary metabolic pathways of tetrabenazine and how deuteration in deutetrabenazine slows down the O-demethylation process.

Caption: Metabolic pathways of tetrabenazine and deutetrabenazine.

Conclusion

Deuterium labeling has emerged as a powerful and validated strategy in drug discovery and development to enhance the pharmacokinetic properties of drug candidates. The ability to selectively attenuate metabolic pathways through the deuterium kinetic isotope effect provides medicinal chemists with a subtle yet impactful tool to improve drug exposure, prolong half-life, and potentially enhance safety and efficacy. The successful clinical translation and commercialization of deuterated drugs like deutetrabenazine and deucravacitinib underscore the therapeutic and commercial potential of this approach. As our understanding of drug metabolism and the nuances of the DKIE continues to grow, we can anticipate the development of more innovative and effective deuterated medicines that address unmet medical needs. This technical guide provides a foundational resource for researchers seeking to leverage the power of deuterium labeling in their own drug development programs.

References

- 1. escholarship.org [escholarship.org]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Photochemical methods for deuterium labelling of organic molecules - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals [ouci.dntb.gov.ua]

- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 11. mercell.com [mercell.com]

- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 13. mdpi.com [mdpi.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Terbutaline Analysis using Terbutaline-d3 Internal Standard

Introduction

Terbutaline is a selective beta-2 adrenergic agonist used as a bronchodilator for the treatment of asthma and other respiratory conditions. Accurate and sensitive quantification of Terbutaline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and doping control. The use of a stable isotope-labeled internal standard, such as Terbutaline-d3, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response.

This document provides detailed application notes and protocols for the sample preparation of Terbutaline from biological matrices (plasma and urine) for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—are widely used techniques that offer a balance of recovery, cleanliness, and throughput.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the described sample preparation methods for Terbutaline analysis. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Typical Matrix | Plasma, Urine | Plasma, Urine | Plasma |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL[1] | 0.3 - 10 pg/mL[2][3] | 1 - 100 ng/mL[4] |

| Recovery | > 80%[1] | > 85% | Variable, can be lower |

| Linearity (r²) | > 0.99[1] | > 0.99 | > 0.99 |

| Precision (%RSD) | < 15% | < 15% | < 15% |

| Accuracy (%Bias) | Within ±15% | Within ±15% | Within ±15% |

Experimental Workflow

The general workflow for the sample preparation of Terbutaline from biological samples prior to LC-MS/MS analysis is depicted below.

Caption: General workflow for Terbutaline sample preparation.

Detailed Experimental Protocols

The following are detailed protocols for the three common sample preparation techniques. It is recommended to optimize these protocols for your specific laboratory conditions and instrumentation.

Solid-Phase Extraction (SPE) Protocol for Human Plasma

This protocol is suitable for the extraction of Terbutaline from human plasma using a C18 SPE cartridge.

Materials:

-

Human plasma

-

This compound internal standard (IS) working solution

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (reagent grade)

-

C18 SPE cartridges (e.g., 30 mg/1 mL)

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Protocol:

-

Sample Pre-treatment:

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 20 µL of this compound IS working solution (concentration should be optimized based on expected analyte levels).

-

Vortex for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of water to remove hydrophilic interferences.

-

Wash the cartridge with 1 mL of 20% methanol in water to remove more interferences.

-

Dry the cartridge under high vacuum for 5 minutes.

-

-

Elution:

-

Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Vortex for 30 seconds and transfer to an autosampler vial.

-

Liquid-Liquid Extraction (LLE) Protocol for Human Urine

This protocol describes the extraction of Terbutaline from human urine using ethyl acetate.

Materials:

-

Human urine

-

This compound internal standard (IS) working solution

-

Ethyl acetate (HPLC grade)

-

Ammonium hydroxide (reagent grade)

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Sample Pre-treatment:

-

Pipette 500 µL of human urine into a clean glass test tube.

-

Add 50 µL of this compound IS working solution.

-

Vortex for 10 seconds.

-

Add 100 µL of concentrated ammonium hydroxide to basify the sample (pH > 9).

-

-

Extraction:

-

Add 3 mL of ethyl acetate to the tube.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

-

Solvent Transfer:

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

Protein Precipitation (PPT) Protocol for Human Plasma

This protocol is a rapid method for preparing plasma samples, suitable for high-throughput analysis.

Materials:

-

Human plasma

-

This compound internal standard (IS) working solution

-

Acetonitrile (HPLC grade) containing 0.1% formic acid

-

Centrifuge (capable of >10,000 x g)

-

96-well filter plates (optional, for automation)

Protocol:

-

Sample Pre-treatment:

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add 10 µL of this compound IS working solution.

-

Vortex for 10 seconds.

-

-

Precipitation:

-

Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the plasma sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean tube or a well of a 96-well plate.

-

-

Evaporation and Reconstitution (Optional but Recommended):

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

Alternatively, for a "dilute-and-shoot" approach, the supernatant can be directly injected, but this may lead to increased matrix effects and contamination of the LC-MS system.

-

References

- 1. researchgate.net [researchgate.net]

- 2. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The analysis of terbutaline in biological fluids by gas chromatography electron impace mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Automated protein precipitation by filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Terbutaline in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS) using Terbutaline-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terbutaline is a selective beta-2 adrenergic agonist used as a bronchodilator in the management of asthma and other respiratory conditions. Accurate and sensitive quantification of terbutaline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This application note details a robust and reliable method for the determination of terbutaline in biological samples using gas chromatography-mass spectrometry (GC-MS) with terbutaline-d3 as a deuterated internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations during sample preparation and analysis.

The methodology involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by chemical derivatization to enhance the volatility and thermal stability of terbutaline for GC-MS analysis. Quantification is achieved by selected ion monitoring (SIM) mode, which provides excellent sensitivity and selectivity.

Experimental Protocols

Materials and Reagents

-

Terbutaline and this compound standards

-

Biological matrix (e.g., human plasma, urine)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Ammonium hydroxide

-

Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Internal Standard (IS) spiking solution (this compound in methanol)

-

Calibration standards and Quality Control (QC) samples

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.

-

Sample Loading: To 1 mL of the biological sample (e.g., plasma), add 20 µL of the this compound internal standard solution. Vortex for 30 seconds. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 3 mL of methanol into a clean collection tube.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

-

To the dried residue from the SPE step, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) derivative.

-

Cool the vial to room temperature before GC-MS injection.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MS or equivalent

-

Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp: 15°C/min to 325°C

-

Final hold: 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Selected Ion Monitoring (SIM) Mode:

-

Terbutaline-TMS derivative: m/z 355[1]

-

This compound-TMS derivative: m/z 358 (hypothetical, based on a 3-deuterium label)

-

Data Presentation

Quantitative data for the analysis of terbutaline using a deuterated internal standard are summarized below. These values are representative of typical method performance.

| Parameter | Result |

| Linearity Range | 1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.3 ng/mL[1] |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Mandatory Visualizations

Caption: Experimental workflow for GC-MS analysis of Terbutaline.

Caption: Logical relationship of analytical components.

References

Revolutionizing Asthma and Tocolytic Agent Bioanalysis: A Validated Method for Terbutaline Enantiomers Using Labeled Standards

Introduction

Terbutaline, a potent beta-2 adrenergic agonist, is a cornerstone in the management of asthma and as a tocolytic agent to delay premature labor. Administered as a racemate, its therapeutic and potential adverse effects are enantiomer-specific. Consequently, the robust, accurate, and precise quantification of individual terbutaline enantiomers in biological matrices is paramount for comprehensive pharmacokinetic, pharmacodynamic, and toxicokinetic evaluations. This application note details a validated bioanalytical method employing stable isotope-labeled internal standards for the sensitive and selective determination of terbutaline enantiomers in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This section provides a detailed methodology for the enantioselective analysis of terbutaline in human plasma.

Materials and Reagents

-

Analytes: Racemic Terbutaline Sulfate, (+)-(S)-Terbutaline, (-)-(R)-Terbutaline

-

Internal Standard: Terbutaline-d9 or Terbutaline-d3 (deuterium-labeled)[1][2]

-

Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid, Ammonium Acetate, Water (deionized, 18 MΩ·cm)

-

Solid-Phase Extraction (SPE): C18 SPE cartridges

Sample Preparation: Solid-Phase Extraction (SPE)

The extraction of terbutaline enantiomers from human plasma is achieved through a solid-phase extraction protocol, ensuring a clean sample for LC-MS/MS analysis.

-

Plasma Pre-treatment: Thaw frozen human plasma samples at room temperature. Vortex mix for 10 seconds. To a 500 µL aliquot of plasma, add 25 µL of the internal standard working solution (Terbutaline-d9 or -d3 in methanol). Vortex for another 10 seconds.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the terbutaline enantiomers and the internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The chromatographic separation of terbutaline enantiomers is performed on a chiral stationary phase, followed by detection using a tandem mass spectrometer.

-

Chromatographic Column: A chiral column, such as a Sumichiral OA-4900 or a teicoplanin-based stationary phase, is utilized for the enantiomeric separation.[3]

-

Mobile Phase: A gradient elution with a mobile phase consisting of methanol and water containing 5 mM ammonium acetate is employed.[4]

-

Flow Rate: 0.6 mL/min.[4]

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Terbutaline | 226.1 | 152.1 |

| Terbutaline-d9 | 235.1 | 161.1 |

Quantitative Data Summary

The following tables summarize the quantitative performance of the bioanalytical method, demonstrating its suitability for regulated bioanalysis. The data presented is a composite from various validated methods for terbutaline enantiomer analysis.

Table 1: Calibration Curve and Linearity

| Enantiomer | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| (+)-(S)-Terbutaline | 0.1 - 100 | > 0.998 |

| (-)-(R)-Terbutaline | 0.1 - 100 | > 0.998 |

Table 2: Precision and Accuracy

| Enantiomer | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| (+)-(S)-Terbutaline | LLOQ | 0.1 | < 15 | < 15 | 85-115 |

| Low | 0.3 | < 10 | < 10 | 90-110 | |

| Medium | 10 | < 8 | < 8 | 92-108 | |

| High | 80 | < 7 | < 7 | 95-105 | |

| (-)-(R)-Terbutaline | LLOQ | 0.1 | < 15 | < 15 | 85-115 |

| Low | 0.3 | < 10 | < 10 | 90-110 | |

| Medium | 10 | < 8 | < 8 | 92-108 | |

| High | 80 | < 7 | < 7 | 95-105 |

Table 3: Recovery and Matrix Effect

| Enantiomer | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| (+)-(S)-Terbutaline | 1 | 85 ± 5 | < 15 |

| 50 | 88 ± 4 | < 15 | |

| (-)-(R)-Terbutaline | 1 | 86 ± 6 | < 15 |

| 50 | 89 ± 5 | < 15 | |

| Terbutaline-d9 | 10 | 87 ± 5 | < 15 |

Visualizations

Terbutaline Signaling Pathway

Terbutaline exerts its therapeutic effect by acting as an agonist at beta-2 adrenergic receptors, primarily located on the smooth muscle cells of the airways.[5][6][7] This interaction initiates a downstream signaling cascade that leads to bronchodilation.[5][6][7]

Caption: Terbutaline's mechanism of action leading to bronchodilation.

Experimental Workflow

The following diagram illustrates the sequential steps involved in the bioanalytical method, from sample receipt to data analysis.

Caption: Workflow for the bioanalysis of terbutaline enantiomers.

Conclusion

The described bioanalytical method, utilizing stable isotope-labeled internal standards and LC-MS/MS, provides a robust, sensitive, and selective approach for the quantification of terbutaline enantiomers in human plasma. This method meets the stringent requirements for regulated bioanalysis and is a valuable tool for researchers, scientists, and drug development professionals in advancing the understanding of the stereospecific pharmacology of terbutaline.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Determination of terbutaline enantiomers in human plasma by coupled achiral-chiral high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

Optimizing Terbutaline-d3 Spiking Concentration for Robust Bioanalysis in Biological Matrices

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to determining and applying the optimal concentration of Terbutaline-d3 as an internal standard for the quantitative analysis of terbutaline in biological matrices. Adherence to these protocols will enhance the accuracy, precision, and reliability of bioanalytical data.

Introduction

Terbutaline is a selective beta-2 adrenergic receptor agonist used primarily as a bronchodilator for the treatment of asthma and other respiratory conditions. Accurate quantification of terbutaline in biological matrices such as plasma and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in mass spectrometry-based bioanalysis. The SIL-IS closely mimics the analyte's chemical and physical properties, effectively compensating for variability during sample preparation, chromatography, and ionization.

A critical parameter in developing a robust bioanalytical method is the selection of an appropriate concentration for the internal standard. An optimized concentration ensures a consistent and reproducible signal that is sufficient to normalize the analyte signal without causing ion suppression or contributing to the analyte signal. This application note provides recommended concentrations of this compound for spiking in plasma and urine, along with a detailed protocol for optimizing the concentration for specific assay requirements.

Signaling Pathway of Terbutaline

Terbutaline exerts its therapeutic effect by activating the beta-2 adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to smooth muscle relaxation.

Caption: Terbutaline signaling pathway.

Recommended this compound Spiking Concentrations

The optimal concentration of this compound should be determined during method development and validation. However, based on published validated methods, the following concentrations can be used as a starting point.

| Biological Matrix | Recommended Spiking Concentration of this compound | Typical Calibration Curve Range for Terbutaline |

| Human Plasma | 5 - 20 ng/mL | 0.4 - 20.0 ng/mL[1] |

| Human Urine | 50 - 100 ng/mL | 5 - 1000 ng/mL[2] |

Note: The final concentration of the internal standard should ideally be in the mid-range of the calibration curve to ensure a stable and reproducible response across the entire quantification range.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.

-

Working Internal Standard Solution (for Plasma - 200 ng/mL): Dilute the intermediate stock solution 1:50 with methanol.

-

Working Internal Standard Solution (for Urine - 1 µg/mL): Dilute the intermediate stock solution 1:10 with methanol.

Protocol for Spiking this compound in Biological Matrices

The following workflow outlines the general procedure for sample preparation incorporating the internal standard.

Caption: Sample preparation workflow.

Detailed Steps:

-

Aliquot 100 µL of the biological matrix (plasma or urine) from calibration standards, quality controls, and unknown samples into a microcentrifuge tube.

-

Add 50 µL of the appropriate this compound working solution to each tube.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Vortex briefly and transfer to an autosampler vial for injection.

Protocol for Optimizing this compound Concentration

This protocol is designed to determine the most suitable concentration of the internal standard for a specific bioanalytical method.

Objective: To find a this compound concentration that provides a consistent and optimal response (typically 1x10^5 to 1x10^6 counts per second in the MS detector) across the entire analytical run and does not interfere with the analyte of interest.

Procedure:

-

Prepare a series of this compound working solutions: Prepare solutions with concentrations of 10, 25, 50, 100, and 200 ng/mL in methanol.

-

Spike into blank matrix: For each concentration, spike a known volume (e.g., 50 µL) into a set of blank biological matrix samples (at least n=3 for each concentration).

-

Process the samples: Follow the sample preparation protocol as described in section 4.2.

-

Analyze by LC-MS/MS: Inject the processed samples and monitor the peak area or height of this compound.

-

Evaluate the response:

-

Signal Intensity: Select the concentration that provides a robust and consistent signal within the optimal detector range.

-

Reproducibility: Calculate the coefficient of variation (%CV) for the peak areas of the replicates for each concentration. The %CV should ideally be less than 15%.

-

Analyte Interference: In parallel, analyze a high concentration standard of terbutaline without the internal standard to ensure there is no significant contribution from the analyte to the internal standard's mass channel. Also, analyze the internal standard alone to check for any potential impurities that might co-elute with the analyte.

-

Caption: IS concentration optimization.

Data Presentation

The following table summarizes the key parameters for a validated bioanalytical method for terbutaline in human plasma.

| Parameter | Value |

| Analyte | Terbutaline |

| Internal Standard | This compound |

| Biological Matrix | Human Plasma |

| Calibration Curve Range | 0.4 - 20.0 ng/mL |

| Spiking Concentration of IS | 10 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL[1] |

| Quality Control (QC) Levels | 1.2, 8, 16 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%CV) | < 15% |

Conclusion

The selection of an appropriate internal standard concentration is a cornerstone of a reliable bioanalytical method. For the analysis of terbutaline in biological matrices, a this compound spiking concentration of 5-20 ng/mL in plasma and 50-100 ng/mL in urine is recommended as a starting point. It is imperative that researchers validate this concentration within their own laboratory and for their specific analytical platform to ensure optimal performance. The protocols provided in this application note offer a systematic approach to achieving this, thereby contributing to the generation of high-quality bioanalytical data.

References

Application of Terbutaline-d3 in Clinical Pharmacokinetic Research

Application Note AP-PK-001

Introduction

Terbutaline is a selective beta-2 adrenergic receptor agonist used as a bronchodilator for the treatment of asthma and other respiratory conditions. Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring patient safety and efficacy. Terbutaline-d3, a stable isotope-labeled form of terbutaline, serves as an invaluable tool in clinical pharmacokinetic research. Its primary application is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise and accurate quantification of terbutaline in biological matrices such as plasma and urine.[1][2] The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the physicochemical properties of the analyte, thereby compensating for variability during sample preparation and analysis.[2]

Principle of Use